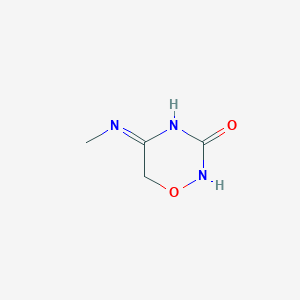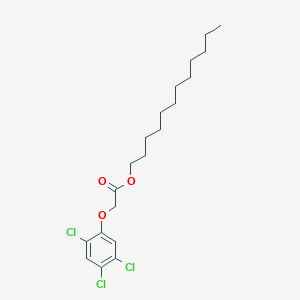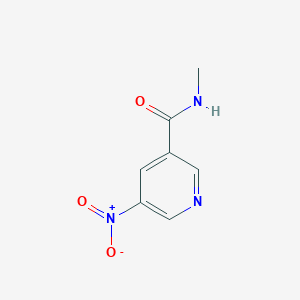
2,3,6-Trimethyloct-4-ene-2,3,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethyloct-4-ene-2,3,6-triol is an organic compound characterized by the presence of three hydroxyl groups (-OH) and a double bond within its carbon chain This compound falls under the category of polyhydroxy alcohols, which are known for their multiple hydroxyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloct-4-ene-2,3,6-triol typically involves multi-step organic reactions. One common method is the hydroxylation of a precursor compound, such as 2,3,6-Trimethyloct-4-ene, using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to facilitate the hydroxylation reaction. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethyloct-4-ene-2,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) at elevated pressure.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0-5°C.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3,6-Trimethyloctane-2,3,6-triol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2,3,6-Trimethyloct-4-ene-2,3,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethyloct-4-ene-2,3,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethyloctane-2,3,6-triol: Lacks the double bond, resulting in different reactivity and applications.
2,3,6-Trimethylhexane-2,3,6-triol: Shorter carbon chain, affecting its physical and chemical properties.
2,3,6-Trimethylhept-4-ene-2,3,6-triol: Similar structure but with a different carbon chain length, influencing its behavior in reactions.
Uniqueness
2,3,6-Trimethyloct-4-ene-2,3,6-triol is unique due to its combination of three hydroxyl groups and a double bond within an eight-carbon chain. This structural arrangement provides distinct reactivity and versatility, making it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
58497-15-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,3,6-trimethyloct-4-ene-2,3,6-triol |
InChI |
InChI=1S/C11H22O3/c1-6-10(4,13)7-8-11(5,14)9(2,3)12/h7-8,12-14H,6H2,1-5H3 |
Clé InChI |
UEAIZJMLUFNYCT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C=CC(C)(C(C)(C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
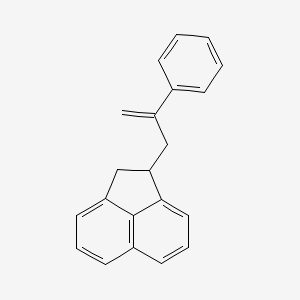



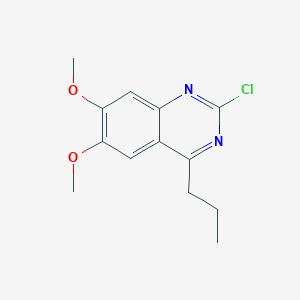
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
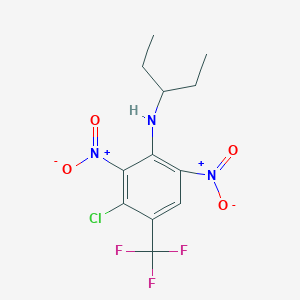
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
